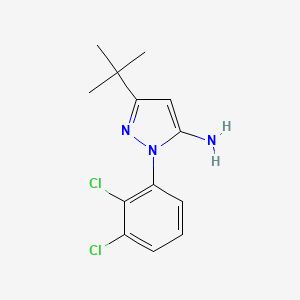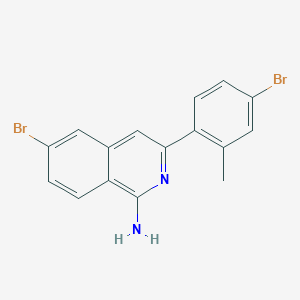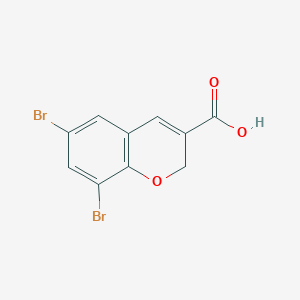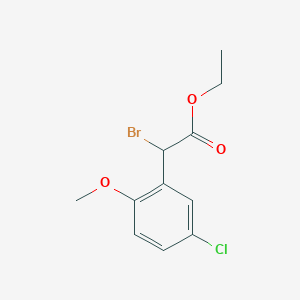
Ethyl 2-bromo-2-(5-chloro-2-methoxyphenyl)acetate
説明
Ethyl 2-bromo-2-(5-chloro-2-methoxyphenyl)acetate is a chemical compound with the molecular formula C11H10BrClO3 It is a derivative of phenylacetic acid and is characterized by the presence of a bromo group, a chloro group, and a methoxy group on the benzene ring
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of 2-(5-chloro-2-methoxyphenyl)acetic acid followed by esterification. The halogenation step involves the addition of bromine to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3).
Esterification: The resulting 2-bromo-2-(5-chloro-2-methoxyphenyl)acetic acid is then esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid (H2SO4), to form the ethyl ester.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a continuous flow process to ensure efficiency and consistency. The halogenation and esterification steps are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to optimize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, resulting in the formation of 2-(5-chloro-2-methoxyphenyl)ethanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromo group is replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as ammonia (NH3) or methanol (CH3OH) are used, often with a base like sodium hydroxide (NaOH) to facilitate the reaction.
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amides, esters
科学的研究の応用
Ethyl 2-bromo-2-(5-chloro-2-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which Ethyl 2-bromo-2-(5-chloro-2-methoxyphenyl)acetate exerts its effects depends on the specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would vary based on the target and the desired therapeutic outcome.
類似化合物との比較
Ethyl 2-bromo-2-(4-methoxyphenyl)acetate: Similar structure but with a different position of the methoxy group on the benzene ring.
Ethyl 2-bromo-2-(3-chlorophenyl)acetate: Similar structure but with a different position of the chloro group on the benzene ring.
Uniqueness: Ethyl 2-bromo-2-(5-chloro-2-methoxyphenyl)acetate is unique due to the specific arrangement of the halogen and methoxy groups on the benzene ring, which can influence its reactivity and biological activity compared to similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
ethyl 2-bromo-2-(5-chloro-2-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO3/c1-3-16-11(14)10(12)8-6-7(13)4-5-9(8)15-2/h4-6,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFDUOYGZXVRPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=CC(=C1)Cl)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696332 | |
| Record name | Ethyl bromo(5-chloro-2-methoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1050481-79-2 | |
| Record name | Ethyl bromo(5-chloro-2-methoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






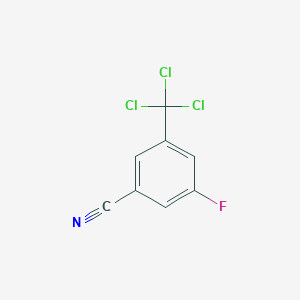
![2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine](/img/structure/B1503924.png)
![N-[(2,5-Dihydroxyphenyl)-(3-nitrophenyl)-methyl]-acetamide](/img/structure/B1503925.png)
